molecular formula C8H13N3OS B8808730 (2-Morpholinothiazol-4-yl)methanamine

(2-Morpholinothiazol-4-yl)methanamine

Cat. No.: B8808730
M. Wt: 199.28 g/mol
InChI Key: URQKRXGKCDVSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Morpholinothiazol-4-yl)methanamine is a chemical building block of high interest in research and development, particularly in the field of medicinal chemistry. Its structure incorporates both morpholine and thiazole heterocycles, which are privileged scaffolds commonly found in compounds with significant biological activity. The primary application of this amine-functionalized thiazole is serving as a critical synthetic intermediate in the discovery and development of new therapeutic agents. Thiazole derivatives are extensively investigated for their potential in oncology research. For instance, benzene sulfonamide thiazole compounds have been described as inhibitors of Raf kinases, which are key targets in the Ras-Raf-MEK-ERK signaling pathway for cancers such as lung and stomach cancer . Furthermore, similar thiazole-containing structures are explored as inhibitors of other biologically relevant targets, including cMET receptor tyrosine kinase and the human androgen receptor , highlighting the value of this chemotype in developing treatments for a range of diseases. The compound's specific structure, featuring a reactive methanamine group, allows researchers to readily incorporate this fragment into larger, more complex molecules during synthesis. As with all materials of this nature, (2-Morpholinothiazol-4-yl)methanamine is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

(2-morpholin-4-yl-1,3-thiazol-4-yl)methanamine

InChI

InChI=1S/C8H13N3OS/c9-5-7-6-13-8(10-7)11-1-3-12-4-2-11/h6H,1-5,9H2

InChI Key

URQKRXGKCDVSGR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CS2)CN

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Several studies have investigated the potential of (2-Morpholinothiazol-4-yl)methanamine as an anticancer agent. For instance, research has shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's structural features allow it to interact with specific molecular targets involved in tumor proliferation and survival.

  • Case Study : A study evaluated the compound's efficacy against human tumor cells, revealing a promising growth inhibition rate. The compound's mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic agent .

CDK9 Inhibition

(2-Morpholinothiazol-4-yl)methanamine has been explored for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor. CDK9 is crucial in regulating transcription and is implicated in various cancers.

  • Findings : In comparative modeling studies, the compound was characterized alongside other inhibitors, demonstrating selective inhibition of CDK9 over related kinases like CDK2 and CDK7. This selectivity is vital for minimizing side effects associated with broader kinase inhibition .

Antidiabetic Applications

Research has indicated that thiazole derivatives, including (2-Morpholinothiazol-4-yl)methanamine, possess antidiabetic properties. These compounds can enhance insulin sensitivity and improve glycemic control.

  • Synthesis and Activity : A study synthesized various morpholinothiazole derivatives and assessed their antidiabetic activity through in vitro assays. The results indicated that certain derivatives effectively lowered blood glucose levels in diabetic models .

Neuropharmacology

The compound has also been studied for its potential neuropharmacological effects, particularly concerning monoamine transporters.

  • Research Insights : Investigations into its activity against dopamine, norepinephrine, and serotonin transporters suggest that (2-Morpholinothiazol-4-yl)methanamine may exhibit stimulant-like properties similar to known psychoactive substances. This could position it as a candidate for treating mood disorders or attention deficit hyperactivity disorder (ADHD) .

Synthesis and Characterization

The synthesis of (2-Morpholinothiazol-4-yl)methanamine typically involves multi-step organic reactions, often starting from readily available thiazole precursors.

Synthesis Steps :

  • Formation of thiazole ring.
  • Introduction of morpholine moiety.
  • Final amination step to yield the target compound.

The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Effects

Positional Isomerism
  • [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride This analog places the morpholino group at position 5 of the thiazole ring instead of position 2. Its dihydrochloride salt form improves aqueous solubility, a common strategy for enhancing pharmacokinetics .
Substituent Variations
  • (2-Phenyl-1,3-thiazol-4-yl)methanamine Replacing the morpholino group with a phenyl ring (as in and ) increases lipophilicity, which may enhance membrane permeability but reduce solubility. The phenyl group engages in π-π stacking interactions, useful in targeting aromatic-rich binding pockets (e.g., kinase ATP sites) .
  • (2-Methylthiazol-4-yl)methanamine A methyl group at position 2 () introduces minimal steric hindrance compared to morpholino or phenyl groups. This simplicity may improve metabolic stability but reduce selectivity due to weaker target interactions .
  • 2-(4-Methylthiazol-2-yl)ethanamine This compound () features an ethylamine side chain instead of methanamine.

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Substituent Effects
(2-Morpholinothiazol-4-yl)methanamine 272.19 (as dihydrochloride) ~1.2 (polar morpholino) High polarity, moderate solubility
(2-Phenylthiazol-4-yl)methanamine 190.26 ~2.5 Lipophilic, suitable for CNS targets
(2-Methylthiazol-4-yl)methanamine 128.19 ~1.0 Compact, metabolically stable
2-(4-Methylthiazol-2-yl)ethanamine 142.22 ~1.6 Flexible chain, variable bioavailability
  • The morpholino group in the target compound lowers logP compared to phenyl analogs, favoring solubility but possibly limiting blood-brain barrier penetration.

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